molecular formula C10H15ClN4O B15299738 3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

Cat. No.: B15299738
M. Wt: 242.70 g/mol
InChI Key: KGRYQQVDTPPXQY-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide is unique due to its combination of a chloro-substituted pyrazole ring, a cyclopropyl group, and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanamide

InChI

InChI=1S/C10H15ClN4O/c1-13-10(9(12)16,7-2-3-7)6-15-5-8(11)4-14-15/h4-5,7,13H,2-3,6H2,1H3,(H2,12,16)

InChI Key

KGRYQQVDTPPXQY-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)N

Origin of Product

United States

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